Physicochemical properties of 5-Methyl-3-(trifluoromethyl)isoxazole
Physicochemical properties of 5-Methyl-3-(trifluoromethyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 5-Methyl-3-(trifluoromethyl)isoxazole. The strategic incorporation of a trifluoromethyl group into the isoxazole scaffold often enhances the metabolic stability and bioactivity of molecules, making this compound and its derivatives of significant interest in medicinal chemistry and drug discovery.[1]
Physicochemical Properties
Quantitative data for 5-Methyl-3-(trifluoromethyl)isoxazole is not extensively available in the public domain. However, data for the parent compound and closely related analogs are provided for comparative purposes.
| Property | 5-Methyl-3-(trifluoromethyl)isoxazole | 5-(Trifluoromethyl)isoxazole (for comparison) | 5-Phenyl-3-(trifluoromethyl)isoxazole (for comparison) |
| Molecular Formula | C₅H₄F₃NO | C₄H₂F₃NO | C₁₀H₆F₃NO |
| Molecular Weight | 167.09 g/mol | 137.06 g/mol | 213.16 g/mol |
| CAS Number | 111079-03-9[2] | Not specified | Not specified |
| Appearance | Data not available | Data not available | Pale yellow solid[3] |
| Melting Point | Data not available | Data not available | 44.5-45.5 °C[3] |
| Boiling Point | Data not available | Data not available | Data not available |
| Density | Data not available | 1.355 g/mL at 25 °C[4][5] | Data not available |
| Refractive Index | Data not available | n20/D 1.348[4][5] | Data not available |
| Solubility | Data not available | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
| logP | Data not available | Data not available | Data not available |
| Storage | Sealed in a dry environment at 2-8°C[2] | Not specified | Not specified |
Experimental Protocols
The synthesis of 3-(trifluoromethyl)isoxazoles can be achieved through various methods, including the [3+2] cycloaddition of alkynes with in situ generated trifluoroacetonitrile oxide or the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride.[1][6] Below is a representative protocol adapted from general synthetic procedures for this class of compounds.
General Synthesis of 3-(Trifluoromethyl)isoxazoles via Cycloaddition
This protocol describes a general method for the synthesis of 3-(trifluoromethyl)isoxazoles from a trifluoromethyl aldoxime precursor.
1. Synthesis of 2,2,2-Trifluoroacetaldehyde Oxime:
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To an aqueous solution of hydroxylamine (1.2 equivalents), add 2,2,2-trifluoroethane-1,1-diol (1 equivalent).
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Stir the reaction mixture for 24 hours under an inert argon atmosphere.
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The crude product is then purified by fractional distillation to yield the 2,2,2-trifluoroacetaldehyde oxime.[7]
2. Synthesis of 5-Substituted-3-(trifluoromethyl)isoxazole:
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In a solution of (Diacetoxyiodo)benzene (DIB) (2.0 mmol) and the desired olefin (e.g., for 5-methyl substitution, propene could be used) (1.0 mmol) in dichloromethane (2 mL), slowly add a solution of 2,2,2-trifluoroacetaldehyde oxime (1.0 mmol) in dichloromethane (1 mL) at 0°C.
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Allow the reaction mixture to warm to room temperature.
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Monitor the reaction for the consumption of the starting olefin using thin-layer chromatography (TLC).
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Once the reaction is complete, concentrate the mixture in vacuo.
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Purify the residue by flash column chromatography (e.g., using 5% ethyl acetate/cyclohexane as eluent) to obtain the final 5-substituted-3-(trifluoromethyl)isoxazole product.[7]
Characterization
The synthesized compounds are typically characterized using a suite of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural elucidation. Chemical shifts (δ) are reported in parts per million (ppm). For ¹H and ¹³C NMR, tetramethylsilane (TMS) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.0 ppm for ¹³C) is used as an internal standard.[7][8] For ¹⁹F NMR, CFCl₃ is often used as an internal standard.[7]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.[3]
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups within the molecule.[7]
Biological Activity and Signaling Pathways
While specific signaling pathways for 5-Methyl-3-(trifluoromethyl)isoxazole are not detailed in the available literature, various isoxazole derivatives have demonstrated significant biological activities, including the induction of apoptosis in cancer cells.[9][10][11] The pro-apoptotic activity of some isoxazole derivatives has been linked to the activation of caspase cascades.[12] Below is a representative diagram of a simplified intrinsic apoptosis pathway that could be modulated by such compounds.
Conclusion
5-Methyl-3-(trifluoromethyl)isoxazole represents a valuable scaffold in the field of medicinal chemistry. While a complete physicochemical profile is not publicly available, established synthetic routes provide a clear path for its preparation and further investigation. The known pro-apoptotic activities of related isoxazole derivatives suggest that this compound and its analogs warrant further exploration as potential therapeutic agents, particularly in the context of oncology. Future research should focus on a more detailed characterization of its physical properties and a thorough investigation of its biological mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. 111079-03-9|5-Methyl-3-(trifluoromethyl)isoxazole|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. 5-(TRIFLUOROMETHYL)ISOXAZOLE [m.chemicalbook.com]
- 5. 5-(TRIFLUOROMETHYL)ISOXAZOLE CAS#: [m.chemicalbook.com]
- 6. Synthesis of polysubstituted 5-trifluoromethyl isoxazoles via denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 9. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pro‑apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro [sfera.unife.it]
- 12. researchgate.net [researchgate.net]
